2,4-Dibromo-6-methylphenol
Overview
Description
2,4-Dibromo-6-methylphenol is an organic compound with the molecular formula C₇H₆Br₂O. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 6 position. This compound appears as a white to slightly yellow crystalline powder .
Mechanism of Action
Target of Action
It’s known that bromophenols, a group to which this compound belongs, can interact with various biological targets due to their structural similarity to many natural compounds .
Mode of Action
It’s suggested that it’s used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis . This suggests that the compound may interact with its targets through noncovalent bonds, leading to changes in the efficiency of certain biochemical reactions.
Biochemical Pathways
Given its use in catalysis for olefin metathesis , it may be involved in pathways related to this chemical reaction.
Pharmacokinetics
Its physical properties such as its solid state , melting point of 57°C , and low vapor pressure may influence its bioavailability.
Result of Action
Its role in enhancing the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis suggests that it may have a significant impact on the rate and efficiency of certain chemical reactions at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylphenol. For instance, its stability at room temperature in closed containers under normal storage and handling conditions suggests that it is stable under standard environmental conditions. Exposure to incompatible substances or extreme conditions may affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2,4-Dibromo-6-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with molybdenum imido alkylidene catalysts, enhancing their efficiency in olefin metathesis reactions . The nature of these interactions often involves noncovalent interactions, which are crucial for the compound’s biochemical activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity. This modulation can result in either inhibition or activation of the enzymes, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature when stored in closed containers under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its significance in biochemical research and its potential impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may impact metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-6-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). The process involves the addition of bromine to a solution of p-cresol in chloroform, maintained at low temperatures (-20 to -15°C). The reaction mixture is then allowed to warm to room temperature, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient cooling systems and controlled addition of bromine are critical to the success of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-methylphenol undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atoms can be replaced by other electrophiles under suitable conditions.
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as zinc dust or sodium borohydride.
Major Products:
Electrophilic substitution: Formation of substituted phenols.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of 6-methylphenol derivatives.
Scientific Research Applications
2,4-Dibromo-6-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Comparison with Similar Compounds
2,4-Dibromophenol: Similar structure but lacks the methyl group at the 6 position.
2,6-Dibromophenol: Similar structure but lacks the bromine atom at the 4 position.
3,5-Dibromophenol: Bromine atoms are substituted at different positions on the phenol ring.
Uniqueness: 2,4-Dibromo-6-methylphenol is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dibromo-6-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKVPKGYUXVWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060568 | |
Record name | Phenol, 2,4-dibromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-22-3 | |
Record name | 2,4-Dibromo-6-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dibromo-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dibromo-6-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4-dibromo-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,4-dibromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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